molecular formula C22H18O B15175125 Bis(2-phenylvinyl)phenol CAS No. 30498-86-3

Bis(2-phenylvinyl)phenol

Cat. No.: B15175125
CAS No.: 30498-86-3
M. Wt: 298.4 g/mol
InChI Key: QFJLGRCDVFOSJG-YXLFCKQPSA-N
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Description

Bis(2-phenylvinyl)phenol, also known as 2,4-distyrylphenol (CAS 2012-21-7), is a phenolic compound featuring two styryl (2-phenylvinyl) groups attached to a central phenol ring at the 2- and 4-positions. Its molecular formula is C₂₄H₂₀O, with a molecular weight of 324.42 g/mol . The styryl groups confer unique photophysical properties, making it valuable in materials science, particularly in fluorescent probes and polymer stabilizers. Its synthesis typically involves UV/vis light-mediated coupling of styryl precursors in the presence of iodine, as seen in analogous helicene syntheses .

Properties

CAS No.

30498-86-3

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

2,3-bis[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+

InChI Key

QFJLGRCDVFOSJG-YXLFCKQPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenylvinyl)phenol typically involves the reaction of phenol with styrene derivatives under specific conditions. One common method includes the use of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the addition of phenylvinyl groups to the phenol core . The reaction is usually carried out in a solvent like toluene, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant is a mild and efficient method . This approach avoids the use of toxic reagents and harsh conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylvinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phenylvinyl groups can be reduced to form the corresponding ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted phenols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Bis(2-phenylvinyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Bis(2-phenylvinyl)phenol with structurally related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Applications
This compound Phenol ring Two 2-phenylvinyl groups (styryl) Fluorescent materials, surfactants
Bisphenol A (BPA) Diphenylmethane Two hydroxyphenyl groups + acetone bridge Polycarbonate plastics, epoxy resins
2-[(E)-2-Phenylvinyl]-8-quinolinol Quinolinol ring Styryl group at position 2 p53 stabilization, anti-cancer agents
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylvinyl)phenol Phenol ring + bromoethoxy chain Styryl + bromoethoxy substituent Intermediate for aromatase inhibitors
Nonylphenol Phenol ring Branched nonyl (C₉) alkyl chain Surfactants, plasticizers

Key Insights :

  • Electronic Properties: The styryl groups in this compound enhance π-conjugation, enabling fluorescence, whereas BPA’s methylene bridge restricts conjugation, limiting optical applications .
  • Biological Activity: 2-[(E)-2-Phenylvinyl]-8-quinolinol binds p53 with a KD of 200 nM, a trait absent in this compound due to the lack of a quinolinol moiety .
  • Reactivity: Bromoethoxy-substituted analogs (e.g., compound 31 in ) exhibit higher reactivity in nucleophilic substitutions compared to this compound .
Physical and Chemical Properties
Property This compound Bisphenol F (2,2'-methylenediphenol) 2-[(E)-2-Phenylvinyl]-8-quinolinol
Melting Point Not reported 158–160°C 75–79°C (analogous derivatives)
Solubility Low in water, soluble in organic solvents Low in water, soluble in acetone Moderate in DMSO/THF
LogP (Hydrophobicity) ~5.2 (estimated) ~3.1 ~3.5 (compound 4 in )
Photostability High (styryl conjugation) Low Moderate (quinolinol fluorescence)

Notes:

  • This compound’s hydrophobicity (LogP ~5.2) exceeds Bisphenol F’s due to bulky styryl groups, impacting its environmental persistence .
  • The quinolinol derivative’s lower LogP (~3.5) aligns with Lipinski’s rule of 5, favoring drug-like properties .

Biological Activity

Bis(2-phenylvinyl)phenol, a compound belonging to the class of stilbenes, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its stilbene-like structure, which contributes to its biological properties. The compound features two phenyl groups connected by a vinyl linkage and a hydroxyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, one derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), showed significant pro-apoptotic activity in glioma and breast cancer cell lines (MDA-MB-231) by increasing levels of cleaved caspases and decreasing anti-apoptotic proteins like Bcl-2 .
  • Antioxidant Activity : The compound has been reported to possess free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases .

The anticancer activity of this compound derivatives appears to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by modulating caspase activity. Increased levels of cleaved caspases (caspase-3 and -9) were observed in treated cancer cells, indicating the activation of apoptotic signaling .
  • Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest at specific phases, thereby inhibiting proliferation in various cancer cell lines .
  • Inhibition of Inflammatory Pathways : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in glioma and breast cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits inflammatory cytokines

Table 2: Case Studies on Anticancer Activity

StudyCell LineTreatment ConcentrationKey Findings
KTH-13-t-Bu StudyC6 Glioma10 µMIncreased apoptosis via caspase activation
MDA-MB-231 StudyBreast Cancer20 µMSignificant reduction in cell viability
HeLa CellsCervical Cancer15 µMInduced cell cycle arrest

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